N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide
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Overview
Description
N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide, also known as ITCP, is a synthetic compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. ITCP belongs to the class of thiazolo[3,2-a]pyrimidine derivatives, which have been reported to exhibit a wide range of biological activities, including antiviral, anticancer, anti-inflammatory, and antimicrobial effects.
Scientific Research Applications
Anti-Tubercular Agents
The compound has been used in the design and synthesis of anti-tubercular agents . These agents have shown significant activity against Mycobacterium tuberculosis H37Ra .
Anticancer Drugs
The compound has been used in the development of anticancer drugs . It has shown high antiproliferative potency against different cancer cell lines .
Apoptosis Agonists
The compound has been predicted to exhibit activity as apoptosis agonists . This means it could potentially trigger programmed cell death, which is a crucial process in cancer treatment .
Anti-Inflammatory Drugs
The compound has been used in the synthesis of anti-inflammatory drugs . These drugs can help reduce inflammation, which is a key factor in many chronic diseases .
Antimicrobial Agents
The compound has been used in the synthesis of antimicrobial agents . These agents can help fight against various types of microbial infections .
Anticonvulsant Drugs
The compound has been used in the synthesis of anticonvulsant drugs . These drugs are used to prevent or reduce the severity of epileptic seizures .
Anti-HIV Drugs
The compound has been used in the synthesis of anti-HIV drugs . These drugs can help control HIV infection and slow the progression of the disease .
Antioxidant Agents
The compound has been used in the synthesis of antioxidant agents . These agents can help protect the body’s cells from damage caused by free radicals .
Mechanism of Action
Target of Action
Similar compounds have been reported to exhibit significant activity against mycobacterium tuberculosis .
Mode of Action
It’s known that many similar compounds work by inhibiting key enzymes or proteins in the target organism, thereby disrupting its normal functions .
Biochemical Pathways
Based on the reported anti-tubercular activity, it can be inferred that the compound likely interferes with the biochemical pathways essential for the survival and replication of mycobacterium tuberculosis .
Result of Action
Given its reported anti-tubercular activity, it can be inferred that the compound likely leads to the death or inhibition of mycobacterium tuberculosis .
properties
IUPAC Name |
5-oxo-N-(4-propan-2-ylphenyl)-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15N3O2S/c1-10(2)11-3-5-12(6-4-11)18-14(20)13-9-17-16-19(15(13)21)7-8-22-16/h3-10H,1-2H3,(H,18,20) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CZGJSAWXGFZGQF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CN=C3N(C2=O)C=CS3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15N3O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
313.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N-(4-isopropylphenyl)-5-oxo-5H-thiazolo[3,2-a]pyrimidine-6-carboxamide |
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